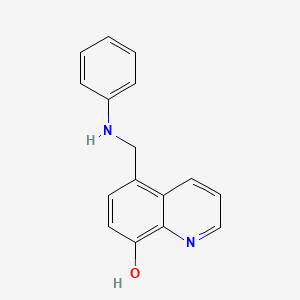

5-(Anilinomethyl)quinolin-8-ol

Description

Significance of the Quinolin-8-ol Scaffold in Contemporary Chemical Research

The quinolin-8-ol scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the design and synthesis of functional molecules. Its significance stems from its inherent chemical properties, most notably its ability to act as a potent chelating agent for a wide range of metal ions. This characteristic is attributed to the presence of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline (B57606) ring, which together form a stable bidentate ligand. This chelation ability is not merely a chemical curiosity; it is the foundation for this class of compounds' diverse biological activities and material science applications. In medicinal chemistry, for instance, the interaction with metal ions is often crucial for the mechanism of action of these compounds, which have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents. rroij.comscispace.com Beyond the biological realm, quinolin-8-ol derivatives are integral to the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors, underscoring the scaffold's versatility. rroij.comscispace.com

Overview of 5-Substituted Quinolin-8-ol Derivatives in Academic Contexts

Substitution at the 5-position of the quinolin-8-ol ring system offers a strategic avenue for modifying the molecule's physicochemical and biological properties. The introduction of various functional groups at this position can influence factors such as lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the compound's interaction with biological targets or its performance in material applications.

A common synthetic route to access 5-substituted derivatives involves the initial chloromethylation of 8-hydroxyquinoline (B1678124) to produce 5-chloromethyl-8-hydroxyquinoline. mdpi.com This reactive intermediate serves as a versatile precursor for the introduction of a wide array of substituents through nucleophilic substitution reactions. For example, it can be reacted with various secondary amines to yield 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline derivatives. mdpi.com Another prominent method for creating 5-substituted quinolin-8-ols is the Mannich reaction, a one-pot, three-component reaction involving 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net

Academic research has extensively explored the synthesis and application of various 5-substituted quinolin-8-ol derivatives. These studies have generated a library of compounds with diverse functionalities, including 5-alkoxymethyl, 5-aminomethyl, and 5-alkylthiomethyl groups. jmaterenvironsci.com The investigation of these derivatives has led to the discovery of compounds with promising activities, such as antibacterial and antioxidant properties. jmaterenvironsci.com

Specific Research Focus on 5-(Anilinomethyl)quinolin-8-ol and Related Analogues

The compound this compound, which features an aniline (B41778) moiety linked to the 5-position of the quinolin-8-ol scaffold via a methylene (B1212753) bridge, represents a specific area of research interest. While detailed studies exclusively focused on this exact molecule are not extensively documented in publicly available literature, the synthesis and properties of its close analogues, such as 5-((benzylamino)methyl)quinolin-8-ol and other 5-N-((alkylamino)methyl)quinolin-8-ol derivatives, have been reported. researchgate.netnajah.edu

The synthesis of this compound would likely proceed via one of the established methods for 5-substitution. The Mannich reaction, utilizing 8-hydroxyquinoline, formaldehyde (B43269), and aniline, presents a direct route. nih.govnih.gov Alternatively, the reaction of 5-chloromethyl-8-hydroxyquinoline with aniline would also be a viable synthetic pathway. mdpi.com

Research into analogues of this compound has revealed their potential in various applications, most notably as corrosion inhibitors and as potential therapeutic agents. The presence of the nitrogen and oxygen heteroatoms, along with the π-electrons in the quinoline and aniline rings, makes these molecules excellent candidates for adsorption onto metal surfaces, thereby protecting them from corrosion. researchgate.netnajah.edu Furthermore, the structural motif of a substituted aminomethyl group at the 5-position of 8-hydroxyquinoline is a feature in compounds explored for their anticancer activity. nih.govmdpi.com

The following tables present representative research findings for analogues of this compound, illustrating the potential areas of application and the types of data generated in such studies.

Table 1: Corrosion Inhibition Efficiency of 5-Substituted Quinolin-8-ol Analogues on Mild Steel in 1 M HCl najah.edu

| Compound | Concentration (M) | Inhibition Efficiency (%) |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5×10⁻³ | Not specified, but studied |

| ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | 5×10⁻³ | Not specified, but studied |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5×10⁻³ | 90 |

This table is based on data for closely related analogues and is for illustrative purposes.

Table 2: In Vitro Anticancer Activity of a Related 5-Chloro-8-hydroxyquinoline Derivative mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo205 | 13.06 |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo320 | 4.87 |

This table showcases the type of data generated for structurally related quinoline derivatives and is for illustrative purposes.

Table 3: Spectroscopic Data for a Related 5-Substituted 8-Hydroxyquinoline

| Compound | ¹H NMR (solvent) δ (ppm) | ¹³C NMR (solvent) δ (ppm) |

| 5-((benzylamino)methyl)quinolin-8-ol | Data not available in searched sources | Data not available in searched sources |

Structure

3D Structure

Properties

IUPAC Name |

5-(anilinomethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-15-9-8-12(14-7-4-10-17-16(14)15)11-18-13-5-2-1-3-6-13/h1-10,18-19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZWEHRUSPUFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333388 | |

| Record name | 5-(anilinomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID842629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66279-76-3 | |

| Record name | 5-(anilinomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Anilinomethyl Quinolin 8 Ol and Its Analogues

Precursor Synthesis and Strategic Functionalization

The strategic functionalization of the 8-hydroxyquinoline (B1678124) core is crucial for the synthesis of its derivatives. The introduction of a reactive group at the 5-position allows for subsequent modifications and the attachment of various side chains, including the anilinomethyl group.

A pivotal intermediate in the synthesis of many 5-substituted 8-hydroxyquinoline derivatives is 5-chloromethyl-8-quinolinol hydrochloride. jmaterenvironsci.comiucr.org This compound is typically synthesized through a reaction of 8-hydroxyquinoline with formaldehyde (B43269) and concentrated hydrochloric acid. jmaterenvironsci.comnih.gov The presence of an acid catalyst facilitates the chloromethylation of the electron-rich quinoline (B57606) ring at the C-5 position.

The synthesis as described by Burckhalter involves treating a mixture of 8-quinolinol, concentrated hydrochloric acid, and formaldehyde, often with the addition of zinc chloride, and stirring the mixture for several hours. nih.gov The resulting product precipitates as a hydrochloride salt and can be isolated by filtration. nih.gov This intermediate is valuable because the chlorine atom serves as a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of functional groups. jmaterenvironsci.com For instance, 5-(chloromethyl)quinolin-8-yl acetate (B1210297) has been synthesized by refluxing 5-chloromethylquinolin-8-ol hydrochloride with acetic anhydride. iucr.org

Table 1: Synthesis of 5-Chloromethyl-8-Quinolinol Hydrochloride

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

The aminomethylated quinolin-8-ol scaffold is the foundational structure for the target compound. A common method for its preparation involves the reaction of 5-chloromethyl-8-quinolinol hydrochloride with a suitable primary or secondary amine. jmaterenvironsci.com This is a nucleophilic substitution reaction where the amine displaces the chloride ion.

For example, a series of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives were synthesized by condensing 5-chloromethyl-8-quinolinol with the appropriately substituted piperazine (B1678402) in the presence of triethylamine. jmaterenvironsci.com Similarly, reacting 5-chloromethyl-8-hydroxyquinoline with piperidine (B6355638) in chloroform (B151607) yields the corresponding piperidinomethyl derivative. The choice of amine is critical as it determines the final structure of the side chain. The synthesis of 5-(morpholinomethyl)quinolin-8-ol is achieved by refluxing 5-chloromethyl-8-quinolinol hydrochloride with morpholine (B109124) in THF. nih.gov

Modified Mannich Reaction Protocols for Aminomethylation

The Mannich reaction is a powerful and versatile method for the aminomethylation of acidic compounds and is widely employed for the synthesis of 8-hydroxyquinoline derivatives. mdpi.combohrium.comnih.gov The modified Mannich reaction, in particular, is a one-pot, three-component condensation of 8-hydroxyquinoline (the active hydrogen provider), formaldehyde, and a primary or secondary amine. mdpi.comnih.govresearchgate.net This approach is often preferred due to its operational simplicity and the use of mild reaction conditions. nih.gov

In a typical procedure, 8-hydroxyquinoline is reacted with formaldehyde (often in the form of paraformaldehyde or an aqueous solution like formalin) and an amine in a suitable solvent, such as ethanol (B145695). mdpi.comresearchgate.net The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the electron-rich C-5 or C-7 position of the 8-hydroxyquinoline ring. A variety of amines, including primary and secondary, acyclic, and cyclic amines, have been successfully used in this reaction to generate a diverse library of aminomethylated 8-hydroxyquinolines. mdpi.com

Table 2: Examples of Mannich Reaction for Aminomethylation of 8-Hydroxyquinoline (8HQ)

| Amine | Formaldehyde Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Octylamine | Formalin (37%) | EtOH, reflux, 1h | 7-(Octylaminomethyl)quinolin-8-ol | 98% | researchgate.net |

| Aniline (B41778) | Paraformaldehyde | EtOH, reflux | 7-((Phenylamino)methyl)quinolin-8-ol | - | mdpi.com |

| Piperazine | Paraformaldehyde | Dry EtOH, MW irradiation, 130°C, 45 min | 5-(Piperazin-1-ylmethyl)quinolin-8-ol | - | mdpi.com |

Advanced Reaction Pathways for Anilinomethyl Substitution

The direct synthesis of 5-(anilinomethyl)quinolin-8-ol can be achieved through the aforementioned synthetic strategies, specifically by using aniline as the amine component.

One pathway involves the condensation of 5-chloromethyl-8-quinolinol with aniline. In this nucleophilic substitution reaction, the amino group of aniline attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired C-N bond.

Alternatively, the Mannich reaction provides a more direct, one-pot route. mdpi.com By reacting 8-hydroxyquinoline, formaldehyde, and aniline, this compound can be synthesized. While the aminomethylation of 8-hydroxyquinoline can occur at either the C-5 or C-7 position, specific reaction conditions can favor substitution at the desired position. For instance, the synthesis of 7-((phenylamino)methyl)quinolin-8-ol has been reported using paraformaldehyde and aniline in ethanol. mdpi.com Similar principles apply to substitution at the 5-position.

Chemical Transformations of Aminomethyl Derivatives (e.g., Azide (B81097) Reduction)

Further chemical transformations of aminomethyl derivatives open avenues for creating more complex analogues. A notable example is the conversion of a chloromethyl group to an amine via an azide intermediate. This two-step process involves an initial substitution followed by a reduction.

First, the chloromethyl derivative, such as 5-chloromethyl-8-quinolinol, is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone. mdpi.comresearchgate.net This results in a nucleophilic substitution (SN2) reaction where the chloride is replaced by an azide group, yielding 5-azidomethyl-8-hydroxyquinoline. researchgate.net

The subsequent step is the reduction of the azide to a primary amine. researchgate.net A common and mild method for this transformation is the Staudinger reduction, which uses triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. mdpi.comresearchgate.net This reaction is highly chemoselective and compatible with many other functional groups. nih.gov Other methods for azide reduction include catalytic hydrogenation or the use of metal hydrides, though these may be less compatible with other functional groups present in the molecule. nih.gov For example, 2-(aminomethyl)-5,7-dichloroquinolin-8-ol has been synthesized from the corresponding azido (B1232118) intermediate by treatment with PPh₃ in aqueous THF. mdpi.com This sequence provides a reliable route to aminomethylated quinolines from their chloro- or iodomethyl precursors. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline |

| 5-Chloromethyl-8-quinolinol hydrochloride |

| Formaldehyde |

| Hydrochloric acid |

| Zinc chloride |

| 5-(Chloromethyl)quinolin-8-yl acetate |

| Acetic anhydride |

| Aniline |

| 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol |

| Piperazine |

| Triethylamine |

| 5-(Piperidinomethyl)quinolin-8-ol |

| Piperidine |

| Chloroform |

| 5-(Morpholinomethyl)quinolin-8-ol |

| Morpholine |

| Tetrahydrofuran (THF) |

| Paraformaldehyde |

| Ethanol |

| 7-(Octylaminomethyl)quinolin-8-ol |

| Octylamine |

| 7-((Phenylamino)methyl)quinolin-8-ol |

| 5-(Piperazin-1-ylmethyl)quinolin-8-ol |

| 5-Azidomethyl-8-hydroxyquinoline |

| Sodium azide |

| Dimethylformamide (DMF) |

| Acetone |

| Triphenylphosphine |

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles: Bidentate Chelators Based on Quinolin-8-ol

Quinolin-8-ol, also known as oxine, is a quintessential bidentate chelating agent in coordination chemistry. researchgate.netwikipedia.orgscirp.org Its ability to form stable complexes with a wide array of metal ions stems from its unique molecular structure. The design features a hydroxyl (-OH) group at the 8-position in close proximity to a nitrogen atom within the quinoline (B57606) heterocyclic ring. researchgate.netscispace.com This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion.

The chelation process involves two key interactions:

The deprotonation of the phenolic hydroxyl group, which then acts as an anionic oxygen donor. researchgate.net

The coordination of the lone pair of electrons from the heterocyclic nitrogen atom.

This dual binding creates a strong "chelate effect," resulting in complexes with significantly higher stability than those formed with analogous monodentate ligands. The 5-(Anilinomethyl)quinolin-8-ol ligand is built upon this principle. The core quinolin-8-ol moiety provides the essential {N,O} donor set for bidentate chelation. acs.org The substituent at the 5-position, the anilinomethyl group (-CH₂-NH-Ph), does not directly participate in the primary chelation but influences the ligand's electronic properties, steric hindrance, and potential for secondary interactions, such as hydrogen bonding or the formation of larger structures.

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with this compound and similar 5-substituted-8-hydroxyquinoline derivatives is typically straightforward. The coordination with metal ions often occurs rapidly at room temperature. researchgate.net The general procedure involves reacting the ligand, dissolved in a suitable organic solvent like ethanol (B145695) or a formic acid/water mixture, with a salt of the desired transition metal (e.g., chlorides or acetates). sphinxsai.comderpharmachemica.comarabjchem.org

For instance, the synthesis of an Fe(III) complex can be achieved by adding the amino acid-functionalized quinoline ligand to a methanolic solution of FeCl₃ and refluxing the mixture. arabjchem.org Similarly, complexes of Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) have been prepared by condensing a ligand derived from 5-amino-8-hydroxyquinoline with the respective metal salts. sphinxsai.comderpharmachemica.comresearchgate.net Aluminum (III) complexes, known for their luminescence, have also been synthesized with various 5-aminomethyl-substituted 8-hydroxyquinolines. researchgate.net These resulting metal chelates are often colored, microcrystalline powders that are stable at room temperature. derpharmachemica.com

The stoichiometry of the resulting metal complexes is frequently found to be a 1:2 metal-to-ligand ratio (M:L₂). scirp.orgsphinxsai.comderpharmachemica.comresearchgate.net This ratio satisfies the coordination numbers for many divalent and trivalent metal ions. The specific coordination geometry adopted by the central metal ion is dependent on its nature and coordination preferences.

Based on elemental analysis, spectral data, and magnetic susceptibility measurements of complexes with structurally similar ligands, several geometries are proposed. sphinxsai.comderpharmachemica.comresearchgate.net For many divalent transition metals like Co(II), Ni(II), and Mn(II), an octahedral geometry is common, where two ligand molecules and often two solvent molecules (like water) coordinate to the metal center. sphinxsai.comderpharmachemica.comresearchgate.net Copper(II) frequently adopts a distorted octahedral or a square planar geometry. scirp.orgsphinxsai.comarabjchem.org For Zn(II), which has a d¹⁰ electronic configuration, a tetrahedral geometry is typically proposed. sphinxsai.comderpharmachemica.comarabjchem.orgresearchgate.net

| Metal Ion | Common Stoichiometry (M:L) | Proposed Coordination Geometry | Reference |

|---|---|---|---|

| Al(III) | 1:3 | Octahedral | researchgate.netresearchgate.net |

| Zn(II) | 1:2 | Tetrahedral | sphinxsai.comderpharmachemica.comresearchgate.net |

| Cu(II) | 1:2 | Distorted Octahedral / Square Planar | scirp.orgsphinxsai.comarabjchem.org |

| Fe(III) | 1:2 | Octahedral | arabjchem.org |

| Ni(II) | 1:2 | Octahedral | sphinxsai.comderpharmachemica.comresearchgate.net |

| Co(II) | 1:2 | Octahedral | sphinxsai.comderpharmachemica.comresearchgate.net |

| Mn(II) | 1:2 | Octahedral | sphinxsai.comderpharmachemica.comresearchgate.net |

Chelation Mechanisms and Metal-Ligand Interaction Modes

The chelation of a metal ion by this compound follows the characteristic mechanism of its parent compound, 8-hydroxyquinoline (B1678124). The process is initiated by the displacement of the acidic proton from the hydroxyl group at the 8-position, which is facilitated by the reaction conditions. researchgate.netscispace.com The metal ion then forms a coordinate bond with the resulting phenolate (B1203915) oxygen and a second coordinate bond with the quinoline ring nitrogen. researchgate.netscirp.orgarabjchem.org

This bidentate coordination results in the formation of a highly stable five-membered chelate ring. researchgate.net Spectroscopic evidence, particularly from IR spectroscopy, confirms this interaction. In the IR spectra of the metal complexes, the C=N stretching vibration of the quinolin-8-ol system typically shifts to a higher frequency compared to the free ligand, indicating the involvement of the nitrogen atom in complex formation. sphinxsai.comderpharmachemica.com Furthermore, the appearance of new bands can be attributed to the formation of the C-O-M bond. sphinxsai.com This chelation process is crucial for the stability and the unique electronic properties of the resulting metalloquinolates.

Advanced Coordination Architectures: From Discrete Complexes to Supramolecular Assemblies

While the formation of discrete mononuclear complexes (e.g., ML₂) is common, the strategic functionalization of the quinolin-8-ol scaffold allows for the construction of more complex, higher-order structures.

The aminomethyl group at the 5-position serves as a critical handle for creating advanced coordination architectures. Research has shown that 5-aminomethyl-8-hydroxyquinoline can be utilized as a foundational scaffold to generate dimers, trimers, and even tetramer metalloquinolates. researchgate.netresearchgate.net

This is achieved by chemically linking multiple 5-aminomethyl-8-hydroxyquinoline units together through appropriate spacer molecules, creating multidentate ligands. When these larger ligands are reacted with metal ions, they can direct the assembly of polynuclear complexes where two, three, or four metal-bound quinoline units are held together in a single supramolecular entity. These advanced architectures are of interest for their potential applications in materials science and the development of new functional molecular systems. researchgate.net

Coordination Polymers and Their Structural Diversity

The formation of coordination polymers from 8-hydroxyquinoline (oxine) and its derivatives is a well-established field, owing to the ligand's robust bidentate N,O-chelation site. The compound this compound acts as a classic bidentate ligand, forming stable chelate rings with a wide array of metal ions. While it typically forms discrete mononuclear complexes, it can participate in the formation of extended one-, two-, or three-dimensional coordination polymers through various synthetic strategies. The extension from a simple metal complex to a polymeric network can be achieved through the use of secondary bridging ligands, or through non-covalent interactions like hydrogen bonding and π–π stacking involving the aromatic rings of the quinoline and aniline (B41778) moieties.

Although direct research on coordination polymers exclusively using this compound as the sole building block is not extensively documented, the principles of their formation and structural diversity can be thoroughly understood by examining analogous systems. Research on bis(bidentate) ligands, where two 8-hydroxyquinoline units are joined by a bridging group at the 5-position, provides significant insight into the potential polymeric structures that can be formed.

Detailed Research Findings from Analogous Systems

Studies on bis(oxine) ligands, such as those where two 5-methyl-8-hydroxyquinoline units are connected by flexible or rigid linkers, demonstrate the successful synthesis of coordination polymers with various transition metals. For instance, ligands like N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propane diamine (QEPD) have been used to prepare coordination polymers with Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.netcore.ac.ukresearchgate.net These polymers are typically insoluble in common organic solvents and exhibit high thermal stability. core.ac.uknist.gov

The synthesis generally involves the condensation of 5-chloromethyl-8-hydroxyquinoline with a diamine, creating a flexible bis(bidentate) ligand. researchgate.netresearchgate.net The subsequent reaction of this ligand with metal acetate (B1210297) or nitrate (B79036) salts in a suitable solvent yields the coordination polymer. The resulting structures are often complex, chain-like assemblies where the metal ions are bridged by the bis(oxine) ligands.

Below is a data table summarizing typical findings for coordination polymers derived from related bis(8-hydroxyquinoline) ligands.

| Metal Ion | Ligand System | Polymer Color | Decomposition Temp. (°C) | Coordination Geometry (Proposed) | Reference |

|---|---|---|---|---|---|

| Cu(II) | Bis(oxine) Schiff Base | Dark Brown | ~275 | Distorted Octahedral | nist.gov |

| Ni(II) | Bis(oxine) Schiff Base | Greenish-Yellow | >450 | Octahedral | nist.gov |

| Co(II) | Bis(oxine) Schiff Base | Brown | >450 | Octahedral | nist.gov |

| Mn(II) | Bis(oxine) Schiff Base | Yellow | >450 | Octahedral | nist.gov |

| Zn(II) | Bis(oxine) Schiff Base | Yellow | >450 | Octahedral | nist.gov |

| Cu(II) | QEPD | Green | ~250 | Distorted Octahedral | core.ac.uk |

| Ni(II) | QEPD | Yellow | ~280 | Octahedral | core.ac.uk |

Structural Diversity

The structural diversity of coordination polymers based on 8-hydroxyquinoline derivatives is vast. The final architecture is highly dependent on several factors, including the coordination geometry of the metal ion, the nature of the ligand, the metal-to-ligand ratio, the solvent system, and the presence of counter-anions or secondary "auxiliary" ligands. researchgate.netrsc.org

By introducing auxiliary ligands, such as dicarboxylic acids, into a reaction with a primary 8-hydroxyquinolinate ligand and a metal salt, researchers can systematically modulate the final structure. rsc.org For example, the reaction of a substituted 8-hydroxyquinoline ligand with Zn(II) or Cd(II) can yield simple 2D networks. However, the addition of a dicarboxylate linker like 1,4-benzenedicarboxylic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) can bridge these initial units into complex 2D or 3D frameworks with varied topologies, including meso-helical chains. rsc.org The choice of the metal salt itself can also dictate the structure, with different counter-anions (e.g., nitrate, acetate, iodide) leading to unprecedented structural diversification, such as the formation of different multinuclear metal building units from the same ligand. researchgate.net

The flexibility of the ligand plays a critical role. Flexible linkers can adapt to various coordination preferences of metal ions, leading to a range of structures from 1D chains to complex 3D interpenetrated networks. nih.gov In the context of this compound, while the ligand itself is not a bridging unit, its assembly with metal ions can be influenced by secondary ligands to create a wide variety of polymeric architectures, demonstrating the modular and tunable nature of coordination polymer chemistry. researchgate.net

Spectroscopic and Structural Elucidation of 5 Anilinomethyl Quinolin 8 Ol Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 5-(Anilinomethyl)quinolin-8-ol.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm its structure. The methylene (B1212753) protons (-CH₂-) typically appear as a singlet around 4.49 ppm. The aromatic protons of the quinoline (B57606) and aniline (B41778) rings resonate in the region of 6.70-8.74 ppm. The hydroxyl (-OH) proton signal is often observed as a broad singlet, and the amine (-NH-) proton also gives rise to a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum provides further evidence for the molecular structure. The methylene carbon (-CH₂-) signal is typically found around 47.9 ppm. The aromatic carbons of the quinoline and aniline moieties show a series of signals in the range of 109.8 to 152.1 ppm. The carbon atom attached to the hydroxyl group (C-8) and the carbon atom at position 5 of the quinoline ring are also identifiable within this region.

Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR Chemical Shifts (ppm) | Assignment | ¹³C NMR Chemical Shifts (ppm) | Assignment |

| ~4.49 | -CH₂- | ~47.9 | -CH₂- |

| 6.70-8.74 | Aromatic-H | 109.8-152.1 | Aromatic-C |

| Broad Singlet | -OH | ||

| Distinct Signal | -NH |

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine appears around 3402 cm⁻¹. The aromatic C-H stretching vibrations are observed near 3045 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are found in the 1456-1578 cm⁻¹ range. The C-O stretching vibration of the phenolic group is typically observed around 1279 cm⁻¹.

The table below presents a summary of the characteristic FTIR vibrational frequencies for this compound.

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3300-3500 (broad) | O-H stretch |

| ~3402 | N-H stretch |

| ~3045 | Aromatic C-H stretch |

| 1456-1578 | C=C and C=N stretch |

| ~1279 | C-O stretch |

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695), shows absorption bands that are characteristic of the quinoline and aniline chromophores. The spectrum usually displays two main absorption bands. The band around 250 nm is attributed to the π → π* transitions within the aromatic rings. A longer wavelength band, often observed around 320 nm, is assigned to n → π* transitions, which may involve the non-bonding electrons of the nitrogen and oxygen atoms.

The following table summarizes the electronic transitions observed in the UV-Vis spectrum of this compound.

| Absorption Maximum (λmax) | Type of Electronic Transition |

| ~250 nm | π → π |

| ~320 nm | n → π |

ESI-MS is a soft ionization technique used to determine the molecular weight of this compound and to study its fragmentation pattern. In the positive ion mode, the mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 264.31 g/mol , the [M+H]⁺ peak would be expected at an m/z (mass-to-charge ratio) of approximately 265. This confirms the molecular weight of the compound. Fragmentation analysis can provide further structural information.

| Ion | m/z (expected) |

| [M+H]⁺ | ~265 |

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound reveals its detailed molecular and supramolecular structure. The analysis confirms the connectivity of the atoms and provides accurate measurements of bond lengths and angles. The crystal structure often reveals the presence of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the quinoline nitrogen atom. Furthermore, intermolecular hydrogen bonds involving the amine and hydroxyl groups, as well as π-π stacking interactions between the aromatic rings, can lead to the formation of complex three-dimensional supramolecular architectures.

A summary of typical crystallographic data for a derivative is presented below. Please note that specific parameters can vary depending on the exact crystalline form.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 |

| b (Å) | 9.876 |

| c (Å) | 13.456 |

| β (°) | 109.87 |

| Z | 4 |

Powder X-ray Diffraction (e.g., Rietveld Refinement)

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystalline nature of a solid material. For novel compounds like this compound and its metal complexes, PXRD patterns would confirm whether the synthesized material is crystalline or amorphous. Well-defined, sharp peaks in the diffractogram indicate a high degree of crystallinity, which is essential for further structural analysis.

Should the compound or its complexes form a crystalline powder for which single crystals are not readily obtainable, the Rietveld refinement method would be an indispensable tool for structural elucidation. This method involves fitting a calculated PXRD pattern, based on a theoretical crystal structure model, to the experimental data. The process refines various parameters—such as lattice parameters, atomic positions, and site occupancy factors—to minimize the difference between the observed and calculated patterns.

For coordination complexes of 8-hydroxyquinoline (B1678124) derivatives, PXRD analysis, often in conjunction with the Scherrer equation, can determine the average crystallite size of the particles. Studies on related Schiff base metal complexes have successfully used PXRD to confirm the formation of new coordination compounds by comparing the patterns of the ligand with those of the resulting complexes, which typically show different and distinct peak patterns. For instance, the analysis of various Schiff base complexes has revealed their crystallization in systems like monoclinic or triclinic, with specific space groups identified through refinement.

Table 1: Representative Powder X-ray Diffraction Data for a Schiff Base Metal Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 65 |

| 28.9 | 3.09 | 30 |

| Note: This table is a generalized representation based on data for related compounds and does not represent actual data for this compound. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is crucial for determining the thermal stability and decomposition behavior of this compound and its metal complexes. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on decomposition temperatures, the presence of coordinated or lattice solvent molecules (like water), and the final residual mass, which often corresponds to a stable metal oxide.

For metal complexes of 8-hydroxyquinoline derivatives, TGA typically reveals a multi-step decomposition process.

Dehydration: An initial weight loss at lower temperatures (typically below 150 °C) usually corresponds to the removal of solvated water molecules.

Decomposition of Coordinated Ligands: Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand.

Formation of Metal Oxide: The final plateau in the TGA curve at high temperatures often represents the formation of the most stable metal oxide.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Transition Metal Complex of a Quinoline Derivative

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Cu(L)₂]·2H₂O | 80 - 140 | 5.0 | Loss of two lattice water molecules |

| 250 - 450 | 45.2 | Decomposition of the first ligand molecule | |

| 450 - 680 | 44.8 | Decomposition of the second ligand molecule | |

| > 680 | - | Stable residue (CuO) | |

| [Ni(L)₂]·2H₂O | 90 - 150 | 4.9 | Loss of two lattice water molecules |

| 270 - 480 | 46.1 | Decomposition of the ligand molecules | |

| > 480 | - | Stable residue (NiO) | |

| Note: L represents a generic 8-hydroxyquinoline derivative ligand. This table is illustrative and not based on experimental data for this compound. |

Magnetic Properties of Metal Complexes

The study of the magnetic properties of metal complexes provides valuable insight into the electronic structure and geometry of the central metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which is directly related to the number of unpaired electrons.

For transition metal complexes of this compound, the magnetic moment can help distinguish between different possible geometries (e.g., octahedral, tetrahedral, or square planar).

Paramagnetism: Complexes with unpaired electrons will be paramagnetic and attracted to a magnetic field. The magnitude of this attraction is measured to calculate the magnetic moment. For example, high-spin octahedral Co(II) complexes (with three unpaired electrons) are expected to have magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.).

Diamagnetism: Complexes with no unpaired electrons (e.g., those with Zn(II), Cd(II), or low-spin d⁶ ions like Co(III)) will be diamagnetic and weakly repelled by a magnetic field.

Antiferromagnetism: In some cases, particularly in polynuclear complexes, magnetic coupling can occur between metal centers, leading to antiferromagnetic behavior where the magnetic moments of adjacent ions align in opposition.

Studies on cobalt(II) and nickel(II) complexes with related 5-substituted-8-hydroxyquinolates have shown effective magnetic moments consistent with the expected values for octahedral geometries, confirming the presence of two unpaired electrons for Ni(II) and three for high-spin Co(II).

Table 3: Expected Magnetic Moments for Metal Complexes

| Metal Ion | Geometry | Number of Unpaired Electrons (n) | Calculated Spin-Only Moment (μ_s) (B.M.) | Expected Experimental Moment (B.M.) |

| Co(II) | Octahedral (high-spin) | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) | Octahedral | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | Octahedral | 1 | 1.73 | 1.9 - 2.2 |

| Zn(II) | Any | 0 | 0 | Diamagnetic |

| Note: This table provides theoretical and typical experimental values and is not based on specific data for this compound complexes. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(Anilinomethyl)quinolin-8-ol and its analogs, DFT calculations offer a detailed picture of its geometry, vibrational modes, and electronic properties. researchgate.netresearchgate.net

The initial step in many computational studies involves geometry optimization to find the most stable three-dimensional conformation of the molecule. For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized bond lengths and angles. researchgate.netuobaghdad.edu.iq This process is fundamental as the molecular geometry influences all other calculated properties. nih.gov

Following optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. researchgate.net The calculated vibrational modes can be compared with experimental IR data to validate the computational model and to assign specific spectral bands to the vibrations of different functional groups within the molecule.

While specific data for this compound is not abundant, studies on similar structures like 5-(((4-hydroxybenzyl)amino)methyl)quinolin-8-ol (HAMQ) show that DFT accurately predicts the geometry and vibrational frequencies, providing a solid foundation for further analysis. researchgate.net

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting various spectroscopic properties.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.comrsc.org For quinoline derivatives, these calculations help in understanding the influence of different substituents on their photophysical properties. mdpi.comacs.org The predicted spectra can be compared with experimental data to confirm the molecular structure and to analyze the nature of the electronic excitations. rsc.org

IR Spectroscopy: As mentioned, vibrational frequency calculations yield the IR spectrum. acs.org For analogs of this compound, DFT has been used to assign characteristic vibrational bands, such as those for N-H, O-H, and C=N stretching, which confirms the presence of the key functional groups. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. rsc.org These theoretical predictions are valuable for assigning experimental NMR signals and for confirming the structure of newly synthesized compounds. researchgate.netrsc.org

The following table summarizes typical computational methods used for spectroscopic predictions of quinoline derivatives.

| Spectroscopic Property | Computational Method | Typical Functional/Basis Set |

| UV-Visible | Time-Dependent DFT (TD-DFT) | B3LYP / 6-311++G(d,p) |

| Infrared (IR) | DFT | B3LYP / 6-311++G(d,p) |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | B3LYP / 6-311++G(2d,p) |

TD-DFT is a primary tool for studying the nature of electronic excited states. mdpi-res.com It allows for the characterization of transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The analysis of these transitions provides insights into the photophysical behavior of the molecule, including its fluorescence and potential for use in applications like organic light-emitting diodes (OLEDs). researchgate.net

For quinoline derivatives, TD-DFT calculations have been used to understand how substitutions on the quinoline ring affect the energy and nature of the excited states, which in turn influences their emission colors and quantum yields. mdpi.com The study of excited states is crucial for designing molecules with specific photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For compounds like this compound, MD simulations are particularly useful for studying their behavior in solution or their interaction with surfaces. For instance, in the context of corrosion inhibition, MD simulations can model the movement and orientation of the inhibitor molecule as it approaches and adsorbs onto a metal surface. researchgate.netresearchgate.net These simulations provide insights into the stability and nature of the adsorbed layer.

Investigation of Intermolecular Interactions and Adsorption Processes

The interaction of this compound with other molecules or surfaces is key to many of its potential applications. Computational methods are used to study these interactions in detail.

DFT calculations can be used to determine the binding energy between the molecule and a surface or another molecule. This is often done by calculating the energies of the individual components and the combined system. The analysis of the electronic structure of the complex can reveal the nature of the interaction, such as whether it is primarily due to physisorption (van der Waals forces) or chemisorption (covalent bonding). researchgate.netuobaghdad.edu.iq

In studies of corrosion inhibitors based on 8-hydroxyquinoline (B1678124), DFT has been used to identify the active sites of the molecule responsible for adsorption onto a metal surface. rsc.org The adsorption process is often found to follow models like the Langmuir isotherm. researchgate.netresearchgate.net MD simulations complement this by showing the dynamic process of adsorption and the final orientation of the molecules on the surface. researchgate.net

The following table outlines key parameters derived from computational studies on the adsorption of quinoline derivatives.

| Parameter | Description |

| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto a surface, indicating the strength of the interaction. |

| Binding Energy | The energy required to separate the molecule from the surface. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Their energies and distributions help predict the reactive sites for adsorption. |

| Mulliken Charges | The distribution of partial charges on the atoms, indicating sites for electrostatic interactions. |

Elucidation of Reaction Mechanisms and Thermodynamic Parameters via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and for calculating their thermodynamic parameters. For reactions involving this compound, such as its synthesis or its role in a catalytic cycle, DFT can be used to map out the entire reaction pathway.

This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated from the DFT results. researchgate.net These parameters determine the spontaneity and equilibrium position of a reaction. For example, in corrosion inhibition studies, the negative value of the Gibbs free energy of adsorption (ΔG_ads) indicates a spontaneous adsorption process. mdpi-res.com

Advanced Applications in Material Science and Chemical Sensing

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a foundational component in the design of materials for OLEDs, primarily due to the high stability and electroluminescence of its metal complexes, most notably tris(8-hydroxyquinolinato)aluminium (Alq3). The introduction of substituents, such as the anilinomethyl group at the 5-position, allows for the fine-tuning of the electronic and luminescent properties of these materials.

Metal complexes of 5-substituted 8-hydroxyquinoline derivatives, including those with aminomethyl groups, are recognized for their excellent electron transfer properties and their ability to form stable chelate structures. researchgate.net These complexes are considered among the most promising luminescent materials for OLED applications. researchgate.net

Complexes formed between aluminum (Al(III)) and 5-aminomethyl-substituted 8-hydroxyquinolines are particularly noteworthy. These complexes are soluble in common organic solvents and exhibit strong green luminescence with high quantum yields. researchgate.net The fundamental spectroscopic properties are often retained from the parent Alq3 compound, but the substitution at the C-5 position introduces modifications. For instance, Al(III) complexes with 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines typically show absorption maxima around 390–395 nm and emit green light in the 527–538 nm range. researchgate.netresearchgate.net The long-lived triplet excited states of such transition metal complexes are crucial for their application in light-driven technologies like OLEDs. nih.gov

| Complex Type | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Emission Color | Reference |

| Al(III) complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline | 390–395 nm | 527–536 nm | Green | researchgate.net |

| Al(III) complexes of 5-aminomethyl-substituted 8-hydroxyquinoline | Not specified | 538–540 nm | Green | researchgate.net |

The ability to tune the optical and electronic properties of 8-hydroxyquinoline-based materials is critical for optimizing OLED performance. Structural modification, particularly at the C-5 position of the quinoline (B57606) ring, is a key strategy for achieving this. researchgate.net By changing the substituents, researchers can systematically alter the color and intensity of the photoluminescence of the corresponding Al(III) and Zn(II) complexes. researchgate.net

For example, introducing electron-donating groups can lead to a red shift in the emission wavelength. researchgate.net The incorporation of heterocyclic fragments like carbazole (B46965) into the quinoline ligand structure can induce an even larger red shift, resulting in yellow luminescence (emission maxima at 554–558 nm). researchgate.net These modifications not only tune the emission color but can also enhance solubility and charge transport capabilities, which are vital for the fabrication and efficiency of OLED devices. researchgate.netresearchgate.net The synthesis of various 5-substituted-8-oxyquinoline derivatives is often achieved from 5-(chloromethyl)-8-hydroxyquinolin-1-ium salt, providing a versatile route to a wide range of tailored ligands for OLED applications. researchgate.netacs.org

Fluorescent Chemosensors for Selective Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline moiety and its ability to form stable complexes with metal ions make it an excellent platform for developing fluorescent chemosensors. mdpi.comresearchgate.net The compound 5-(anilinomethyl)quinolin-8-ol and its analogs can act as chemosensors where the binding of a specific metal ion modulates the fluorescence output, allowing for sensitive and selective detection. nih.gov The 8-HQ framework itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process; complexation with a metal ion blocks this pathway, restoring and enhancing fluorescence. researchgate.net

The fluorescence of 8-hydroxyquinoline derivatives is often highly dependent on pH. The nitrogen atom in the quinoline ring can act as a weak base, while the hydroxyl group is a weak acid, leading to different protonated, neutral, and deprotonated states depending on the pH of the medium. researchgate.net This property can be harnessed to create pH-sensitive fluorescent sensors.

A notable mechanism observed in some tripodal ligands featuring three 8-HQ units is an "OFF-ON-OFF" fluorescence response to pH changes. researchgate.netrsc.org In this system, the sensor exhibits strong fluorescence in a neutral pH range but is quenched under both acidic and basic conditions. researchgate.netrsc.org The quenching is attributed to a photoinduced intramolecular electron transfer (PET) process. researchgate.net In acidic conditions, the protonated quinolinium form facilitates PET, while in basic conditions, the deprotonated form also leads to fluorescence quenching. researchgate.netrsc.org The neutral form, however, fluoresces intensely, making these compounds effective sequential pH sensors in aqueous solutions. rsc.org This pH-dependent behavior is also crucial in metal ion sensing, as the optimal response is often confined to a specific pH range. nih.gov

Derivatives of 5-(aminomethyl)quinolin-8-ol (B1289961) have been successfully developed as selective fluorescent chemosensors for various environmentally and biologically important metal ions.

Zinc (Zn²⁺): A series of dendritic 8-HQ and 5-dialkyl(aryl)aminomethyl-8-HQ derivatives have been synthesized to act as selective fluorescent sensors for Zn(II). mdpi.com One such dendritic sensor demonstrated a 31-fold enhancement in fluorescence upon binding with Zn(II), with only minor interference from other ions like Al(III), making it a highly useful and selective probe for Zn(II). mdpi.com The chelation enhanced fluorescence (CHEF) effect is a common mechanism for this detection. nih.gov

Aluminum (Al³⁺): The strong complexing ability of 8-HQ derivatives with Al³⁺ has been widely exploited. researchgate.net Chemosensors based on this scaffold can detect Al³⁺ with high sensitivity. For example, a non-fluorescent Schiff base sensor was reported to exhibit significant fluorescence enhancement upon binding to Al³⁺, with a detection limit as low as 8.30 x 10⁻⁸ M. researchgate.net

Indium (In³⁺): Quinoline-based chemosensors have also proven effective for the detection of indium (In³⁺). researchgate.net A sensor based on a thiourea-quinoline structure was developed that showed a "turn-on" fluorescence response specifically for In³⁺, even in the presence of other Group IIIA ions like Ga³⁺ and Al³⁺. researchgate.net The detection limit for In³⁺ with this sensor was calculated to be 0.64 μM. researchgate.net

| Target Ion | Sensor Type | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Zn²⁺ | Dendritic 5-dialkylaminomethyl-8-HQ derivative | Fluorescence enhancement (31-fold) | Not specified | mdpi.com |

| Al³⁺ | Schiff base sensor | Fluorescence enhancement | 8.30 x 10⁻⁸ M | researchgate.net |

| In³⁺ | Thiourea-quinoline derivative | "Turn-on" fluorescence | 0.64 μM | researchgate.net |

Corrosion Inhibition: Mechanistic and Adsorption Studies on Metal Surfaces

Organic compounds containing heteroatoms (N, O) and π-electrons, such as this compound derivatives, are effective corrosion inhibitors, particularly for metals like steel in acidic environments. najah.eduresearchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.eduresearchgate.net

Studies on 5-N-((alkylamino)methyl)quinolin-8-ol analogs as corrosion inhibitors for carbon steel in HCl and H₂SO₄ solutions have shown high inhibition efficiencies. researchgate.netresearchgate.net For instance, an inhibitor based on a 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline structure reached an efficiency of 96% at a concentration of 10⁻³ M in 1 M HCl. researchgate.net Another study reported efficiencies up to 97.3% in H₂SO₄. researchgate.net

The inhibition mechanism is typically of a mixed type, meaning the compounds retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. researchgate.netresearchgate.net Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirm this mixed-type behavior. researchgate.netresearchgate.netphyschemres.org

The adsorption of these inhibitor molecules onto the steel surface is a key aspect of their function. This process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. najah.eduresearchgate.netresearchgate.net The adsorption is described as chemisorption, involving the sharing of electrons between the inhibitor's electron-rich centers (heteroatoms and π-systems) and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netresearchgate.net This strong interaction leads to the formation of a stable, protective film, which has been visually confirmed by surface morphology analyses like scanning electron microscopy (SEM). researchgate.netresearchgate.net

| Inhibitor Class | Metal | Corrosive Medium | Max. Inhibition Efficiency | Adsorption Isotherm | Reference |

| 5-((4-phenylpiperazin-1-yl)methyl)8-hydroxyquinoline (PPMQ) | Carbon Steel | 1 M HCl | 96% at 10⁻³ M | Langmuir | researchgate.net |

| 5-N-((alkylamino)methyl)quinolin-8-ol analogs (ABMQ, HAMQ) | C40E Steel | 0.5 M H₂SO₄ | 97.3% at 10⁻³ M | Langmuir | researchgate.net |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | ~85% at 5x10⁻³ M | Langmuir | najah.edu |

Surface Interaction Mechanisms on Carbon Steel

Derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors for carbon steel, particularly in acidic environments like hydrochloric acid (HCl). abechem.com The protective action of these organic inhibitors is attributed to their adsorption onto the metal surface, forming a barrier that isolates the steel from the corrosive medium. abechem.commdpi.com This adsorption is facilitated by the presence of electron-rich centers in the molecule, such as nitrogen and oxygen atoms and the conjugated π-system of the quinoline ring, which interact with the vacant d-orbitals of iron atoms on the steel surface. ijcsi.proresearchgate.net

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that these quinoline derivatives function as mixed-type inhibitors. researchgate.netresearchgate.netresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a protective film by the inhibitor molecules on the carbon steel surface has been confirmed by surface analysis techniques like scanning electron microscopy (SEM). abechem.comresearchgate.net For instance, studies on analogs such as 5-N-((alkylamino)methyl)quinolin-8-ol show a substantial reduction in corrosive attack on the steel surface when the inhibitor is present in the corrosive solution. researchgate.net The efficiency of inhibition increases with the concentration of the compound, reaching high percentages (e.g., 95-97%) at optimal concentrations. abechem.comresearchgate.net

Adsorption Isotherms and Associated Thermodynamic Parameters

The adsorption behavior of this compound derivatives on carbon steel surfaces is well-described by the Langmuir adsorption isotherm. abechem.comijcsi.proresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbate molecule. The adherence to this isotherm indicates a uniform surface with equivalent adsorption sites. mdpi.com

The study of adsorption at different temperatures allows for the calculation of key thermodynamic and activation parameters, which provide deeper insight into the inhibition mechanism. abechem.comijcsi.pro These parameters help to distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Generally, the process involves a combination of both physical and chemical bonding between the inhibitor molecules and the steel surface. abechem.comresearchgate.net Thermodynamic data, including the standard free energy of adsorption (ΔG°ads), standard enthalpy of adsorption (ΔH°ads), and standard entropy of adsorption (ΔS°ads), are crucial for understanding the spontaneity and nature of the adsorption process.

Table 1: Example Thermodynamic and Activation Parameters for a Quinoline Derivative Inhibitor This table presents illustrative data based on typical findings for quinoline derivatives to demonstrate the concepts discussed.

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG°ads (kJ/mol) | -35.8 | The negative value indicates a spontaneous adsorption process. Values around -20 kJ/mol suggest physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. This value points to a mixed-mode or predominantly chemical adsorption. |

| ΔH°ads (kJ/mol) | -25.2 | The negative value indicates that the adsorption process is exothermic. |

| ΔS°ads (J/mol·K) | +35.5 | A positive entropy value suggests an increase in disorder at the metal-solution interface, often due to the desorption of water molecules from the steel surface by the inhibitor molecules. |

| Ea (kJ/mol) | 45.7 | The activation energy (Ea) in the presence of the inhibitor is higher than in its absence, indicating that the inhibitor creates an energy barrier for the corrosion process. |

Functional Materials and Coordination Polymers in Emerging Technologies

The versatility of the 8-hydroxyquinoline scaffold, a core component of this compound, extends to the creation of advanced functional materials with applications in diverse technological fields.

Integration into Electrospun Fibrous Materials

Electrospinning is a technique used to produce polymer fibers with diameters ranging from nanometers to a few microns, creating materials with a large surface-area-to-volume ratio. nih.gov These fibrous materials can be loaded with active compounds for various applications. nih.gov Derivatives of 8-hydroxyquinoline, such as 5-nitro-8-hydroxyquinoline and 5-amino-8-hydroxyquinoline, have been successfully incorporated into electrospun fibrous mats made from polymers like cellulose (B213188) acetate (B1210297) (CA), polyvinylpyrrolidone (B124986) (PVP), and poly(vinyl alcohol) (PVA). researchgate.netnih.govmdpi.com

The integration can be achieved by blending the quinoline compound with the polymer solution before electrospinning or through subsequent surface modification. mdpi.commdpi.com The resulting functionalized fibrous materials exhibit properties derived from the incorporated quinoline derivative, such as antimicrobial and anticancer activities. nih.govmdpi.com The ability to embed these compounds into nanofibrous scaffolds opens up potential applications in areas like wound healing and drug delivery systems. nih.govmdpi.com The large surface area of the electrospun mats facilitates the controlled release of the active compound. nih.gov

Design of Coordination Polymers with Tunable Luminescent Properties

8-Hydroxyquinoline and its derivatives are excellent ligands for forming coordination polymers (CPs) with various metal ions. nih.gov These materials consist of metal centers linked by organic ligands to form extended one-, two-, or three-dimensional networks. sci-hub.se A key feature of CPs based on 8-hydroxyquinolinate ligands is their often strong luminescence, which can be tuned by carefully selecting the metal ion (e.g., Zn(II), Cd(II), Al(III)) and modifying the structure of the organic ligand. nih.govrsc.orgresearchgate.net

The luminescent properties arise from the interplay between the metal centers and the organic ligands. sci-hub.se For example, the incorporation of different substituents on the quinoline ring can shift the emission wavelength, leading to different colors of light. researchgate.net The choice of metal ion and the specific arrangement of ligands around it also significantly influence the structure and photoluminescent characteristics of the resulting polymer. rsc.org This tunability allows for the rational design of materials with specific optical properties for applications in light-emitting devices (LEDs) and chemical sensors. nih.gov

Table 2: Examples of 8-Hydroxyquinolinate-Based Coordination Polymers and Their Luminescent Properties This table is based on findings for coordination polymers with 8-hydroxyquinolinate derivative ligands.

| Polymer | Metal Ion | Ligand | Emission Max (λem) | Key Structural Feature |

|---|---|---|---|---|

| [Zn3(L1)6] | Zn(II) | 8-hydroxyquinolinate with 3-pyridyl group | 535 nm | Trinuclear zinc cluster |

| [Zn(L2)2] | Zn(II) | 8-hydroxyquinolinate with 4-pyridyl group | 520 nm | 2D layered network |

| [Cd(L2)2] | Cd(II) | 8-hydroxyquinolinate with 4-pyridyl group | 558 nm | 3D interpenetrated network |

| Al(q)3 complex | Al(III) | 5-aminomethyl-substituted 8-hydroxyquinoline | 538-540 nm | Monomeric complex with green luminescence |

L1 and L2 represent different functionalized 8-hydroxyquinolinate ligands. Data is illustrative of typical results found in literature. rsc.orgresearchgate.net

Applications in Gas Sensing (e.g., Nitroaromatics)

The luminescent coordination polymers (LCPs) derived from 8-hydroxyquinoline ligands are highly effective as chemical sensors, particularly for the detection of nitroaromatic compounds, which are common components of explosives. rsc.org The sensing mechanism is typically based on fluorescence quenching. rsc.org

When the LCP is exposed to the vapor of a nitroaromatic molecule (the analyte), the analyte interacts with the polymer framework. This interaction, often driven by electron transfer from the electron-rich LCP to the electron-deficient nitroaromatic compound, disrupts the radiative decay pathway of the LCP, causing a decrease (quenching) in its fluorescence intensity. The high sensitivity and selectivity of these materials make them promising for detecting trace amounts of hazardous substances. For instance, certain zinc-based coordination polymers have shown the ability to detect 2-nitrotoluene (B74249) vapor with a quenching efficiency of up to 96%. rsc.org

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Diversified Quinolin-8-ol Derivatives

The functional properties of 5-(anilinomethyl)quinolin-8-ol are intrinsically linked to its molecular structure. Consequently, the development of novel synthetic strategies to create a diverse library of derivatives is a primary research focus. The classic Mannich reaction, which typically involves 8-hydroxyquinoline (B1678124), formaldehyde (B43269), and aniline (B41778), serves as the foundational method for creating the core structure. nih.gov Future strategies will likely build upon this cornerstone, aiming for greater efficiency, diversity, and control.

Emerging synthetic approaches include:

Microwave- and Sonication-Assisted Synthesis: These technologies offer the potential for accelerated reaction times, higher yields, and more environmentally friendly processes compared to conventional heating methods. asianpubs.org The application of microwave irradiation or ultrasonication to the Mannich reaction or subsequent derivatization steps could significantly streamline the synthesis of new analogues. asianpubs.org

Multi-component Reactions: Beyond the traditional three-component Mannich reaction, developing novel multi-component reactions will enable the one-pot synthesis of more complex quinolin-8-ol derivatives, incorporating additional functional groups in a single, efficient step.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. This approach is particularly suitable for optimizing the synthesis of targeted derivatives.

Diversification of Reactants: A key area of exploration is the use of a wide array of substituted anilines and modified quinolin-8-ol cores. Introducing various electron-donating or electron-withdrawing groups on the aniline ring or different substituents on the quinoline (B57606) scaffold can systematically tune the electronic, optical, and coordination properties of the resulting molecules. nih.gov

Post-synthesis Modification: Developing robust protocols for the selective functionalization of the this compound backbone, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, will allow for the late-stage introduction of diverse chemical moieties. scispace.com

These advanced synthetic methods will be instrumental in generating a broad spectrum of derivatives, each with potentially unique and enhanced properties tailored for specific applications.

Exploration of New Metal Complexes and Supramolecular Architectures with Tailored Properties

The quinolin-8-ol moiety is a privileged chelating agent, capable of forming stable complexes with a vast range of metal ions. nih.govrroij.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group create a pincer-like coordination site that readily binds to metals. The 5-(anilinomethyl) group provides an additional site for modification, influencing the steric and electronic environment of the metal center.

Future research in this domain will focus on:

Coordination with a Wider Range of Metals: While complexes with common transition metals like Cu(II), Zn(II), Ni(II), and Co(II) have been investigated, there is significant potential in exploring complexation with other metals, including precious metals (e.g., Ru, Rh, Pt, Au), lanthanides, and main group elements (e.g., Al, Ga, In). rsc.orgwesternsydney.edu.aumdpi.comresearchgate.net The choice of metal ion is critical, as it profoundly impacts the resulting complex's photophysical, magnetic, and electrochemical properties. nih.gov For example, lanthanide complexes are known for their unique luminescent properties, while platinum and ruthenium complexes are investigated for their therapeutic potential. researchgate.net

Design of Polynuclear Complexes: Moving beyond simple mononuclear (1:1 or 1:2 metal-to-ligand) complexes, the design of di- or polynuclear structures is an emerging trend. rsc.org By designing ligands with multiple chelating sites or using bridging co-ligands, researchers can create complex architectures with cooperative metal centers, potentially leading to novel catalytic or magnetic materials.

Supramolecular Assembly: The non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, play a crucial role in the solid-state packing of these molecules. nih.govacs.org By strategically placing functional groups on the anilino or quinoline fragments, it is possible to direct the self-assembly of the metal complexes into predictable and fascinating supramolecular architectures, such as helices, 1D chains, 2D networks, and 3D frameworks. nih.govacs.orgmdpi.com These organized structures can exhibit unique collective properties that are absent in the individual molecules.

The table below summarizes the types of metal complexes and supramolecular structures that can be targeted.

| Metal Ion Type | Potential Complex Structure | Targeted Properties |

| 3d Transition Metals (Fe, Co, Ni, Cu, Zn) | Mononuclear, Dinuclear | Catalysis, Magnetic Materials, Sensing |

| 4d/5d Transition Metals (Ru, Rh, Pt, Ir) | Mononuclear, Polynuclear | Phosphorescence, Electroluminescence, Bio-imaging |

| Lanthanides (Eu, Tb, Dy) | Mononuclear, Coordination Polymers | Sharp Emission Luminescence, Upconversion |

| Main Group Metals (Al, Ga, In) | Mononuclear | Fluorescence, Electron Transport Materials (OLEDs) |

This systematic exploration will lead to a new generation of functional coordination compounds with precisely controlled properties.

Advanced Computational Modeling for Predictive Design and Functional Material Discovery

Computational chemistry has become an indispensable tool in modern materials science, enabling researchers to predict molecular properties and guide experimental efforts. hilarispublisher.comeuropean-mrs.com For this compound and its derivatives, advanced computational modeling offers a powerful avenue for accelerating the discovery of new functional materials.

Key computational approaches and their applications include:

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are workhorse methods for predicting the geometric and electronic structures of molecules. hilarispublisher.commghpcc.org These methods can be used to calculate key parameters such as bond lengths, bond angles, molecular orbital energies (HOMO/LUMO), and electronic absorption and emission spectra. mghpcc.orgmdpi.com This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with desired optical and electronic properties before committing to their synthesis. mdpi.com

Predicting Reactivity and Metal Binding: Computational models can predict the reactivity of different sites on the ligand and the thermodynamics of metal complex formation. By calculating metal-binding energies and simulating coordination geometries, researchers can anticipate which ligands will form the most stable complexes with specific metal ions, guiding the design of selective sensors or catalysts.

Modeling Supramolecular Interactions: Understanding the non-covalent forces that govern crystal packing is essential for designing materials with specific solid-state properties. Computational methods can model and quantify hydrogen bonding and π-π stacking interactions, helping to predict the supramolecular architecture of new derivatives. nih.gov

Machine Learning (ML) and AI: As the volume of experimental and computational data grows, machine learning algorithms can be trained to identify complex structure-property relationships. european-mrs.comarxiv.org These models can then be used for high-throughput virtual screening of vast chemical spaces to rapidly identify novel candidates with optimized properties, significantly accelerating the materials discovery cycle. arxiv.org

The synergy between computational prediction and experimental validation will be crucial for the rational design of new this compound-based materials. mghpcc.orgornl.gov

Integration into Hybrid Functional Materials with Enhanced Performance

The unique properties of this compound and its metal complexes can be further amplified by incorporating them into larger material systems. The creation of hybrid organic-inorganic materials is a powerful strategy to combine the desirable attributes of different material classes, leading to synergistic effects and enhanced performance. mdpi.comacs.org

Future research will likely explore the following areas:

Polymer-Based Hybrids: Covalently attaching or physically blending the quinoline derivatives or their metal complexes with polymers can improve processability, thermal stability, and mechanical properties. This could lead to the development of luminescent polymer films, functional coatings, or membranes for separation and sensing.

Integration with Porous Materials: Incorporating these molecules into the pores of materials like zeolites, mesoporous silica, or metal-organic frameworks (MOFs) can lead to novel sensory materials. The host framework can provide stability and high surface area, while the encapsulated quinoline complex acts as the active sensing or catalytic component.

Organic-Inorganic Hybrid Layers: The deposition of these compounds onto inorganic surfaces, such as metal oxides or metallic substrates, can create functional hybrid layers. mdpi.com For instance, 8-hydroxyquinoline derivatives have been shown to form protective layers on metals, acting as effective corrosion inhibitors. mdpi.comresearchgate.net The this compound structure could be tailored to enhance adhesion and protective efficiency.

Luminescent Glass Hybrids: Dispersing highly luminescent metal complexes of these quinoline derivatives within an inorganic glass matrix can produce robust, transparent, and highly emissive materials for applications in solid-state lighting and optical devices. researchgate.net

The table below outlines potential hybrid material compositions and their targeted applications.

| Hybrid Material Type | Organic Component | Inorganic Component | Potential Applications |

| Functional Polymer Film | This compound Metal Complex | Polystyrene, PMMA, etc. | Luminescent Displays, Security Inks |

| Sensing Nanocomposite | This compound | Mesoporous Silica | Selective Ion Sensors |

| Anti-Corrosion Coating | This compound Derivative | Aluminum/Steel Surface | Protective Coatings for Metals |

| Luminescent Glass | Lanthanide Complex of a Derivative | Lead-Borate Glass | Solid-State Lighting, Lasers |

By integrating these versatile molecules into diverse matrices, researchers can unlock new functionalities and create advanced materials capable of addressing challenges in electronics, sensing, and protective coatings.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(Anilinomethyl)quinolin-8-ol and its derivatives?

Methodological Answer: